molecular formula C12H14N4 B6634523 N-[(1-ethenylpyrazol-4-yl)methyl]-5-methylpyridin-3-amine

N-[(1-ethenylpyrazol-4-yl)methyl]-5-methylpyridin-3-amine

Cat. No. B6634523
M. Wt: 214.27 g/mol
InChI Key: NUNJOKDBOWABRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethenylpyrazol-4-yl)methyl]-5-methylpyridin-3-amine, commonly referred to as ETP-46321, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of ETP-46321 involves its ability to inhibit specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. ETP-46321 targets the enzyme PARP1, which is involved in DNA repair and plays a critical role in the survival of cancer cells. By inhibiting PARP1, ETP-46321 can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
ETP-46321 has been shown to have a number of biochemical and physiological effects in various in vitro and in vivo studies. In addition to its anti-cancer properties, ETP-46321 has also been shown to have anti-inflammatory effects and can inhibit the production of cytokines that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ETP-46321 in lab experiments is its specificity for PARP1, which allows for targeted inhibition of this enzyme. However, one of the limitations of using ETP-46321 is its relatively low potency compared to other PARP inhibitors, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several future directions for research on ETP-46321. One area of focus is the development of more potent analogs of ETP-46321 that can achieve the desired effects at lower concentrations. Another area of research is the exploration of the potential therapeutic applications of ETP-46321 in other diseases beyond cancer, such as inflammatory disorders and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of ETP-46321 and its potential interactions with other enzymes and signaling pathways.

Synthesis Methods

The synthesis of ETP-46321 involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of 5-methylpyridin-3-amine with 1-ethenylpyrazole-4-carboxaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the intermediate with acetic acid to obtain ETP-46321.

Scientific Research Applications

ETP-46321 has been extensively studied for its potential therapeutic applications in various diseases. One of the primary areas of research has been in the field of oncology, where ETP-46321 has shown promising results as a potential anti-cancer agent. Studies have shown that ETP-46321 can inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways.

properties

IUPAC Name

N-[(1-ethenylpyrazol-4-yl)methyl]-5-methylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-3-16-9-11(7-15-16)6-14-12-4-10(2)5-13-8-12/h3-5,7-9,14H,1,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNJOKDBOWABRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)NCC2=CN(N=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-ethenylpyrazol-4-yl)methyl]-5-methylpyridin-3-amine

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